![molecular formula C4H9BO2 B1470975 [(1S,2R)-2-Methylcyclopropyl]boronic acid CAS No. 1309366-01-5](/img/structure/B1470975.png)
[(1S,2R)-2-Methylcyclopropyl]boronic acid
Overview
Description
Boronic acids are organic compounds related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . “[(1S,2R)-2-Methylcyclopropyl]boronic acid” is a specific type of boronic acid with the molecular formula C4H9BO2 .
Molecular Structure Analysis
The molecular structure of “[(1S,2R)-2-Methylcyclopropyl]boronic acid” consists of a boron atom bonded to two hydroxyl groups and a methylcyclopropyl group . The exact mass of this compound is 100.0695597 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “[(1S,2R)-2-Methylcyclopropyl]boronic acid” include a molecular weight of 99.93 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The topological polar surface area is 40.5 Ų .Scientific Research Applications
Sensing Applications
Boronic acids, including [(1S,2R)-2-Methylcyclopropyl]boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label specific biological molecules for detection or tracking .
Protein Manipulation and Modification
Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This involves the use of boronic acids to modify proteins or manipulate their function .
Separation Technologies
Boronic acids are used in separation technologies . This involves the use of boronic acids to separate specific molecules from a mixture .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . This involves the use of boronic acids in the synthesis of therapeutic compounds .
Electrophoresis of Glycated Molecules
Boronic acids are used for electrophoresis of glycated molecules . This involves the use of boronic acids to separate glycated molecules based on their size and charge .
Building Materials for Microparticles
Boronic acids are used as building materials for microparticles for analytical methods . This involves the use of boronic acids to construct microparticles that can be used in various analytical methods .
Controlled Release of Insulin
Boronic acids are used in polymers for the controlled release of insulin . This involves the use of boronic acids in the design of polymers that can release insulin in a controlled manner .
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Mechanism of Action
Target of Action
The primary target of [(1S,2R)-2-Methylcyclopropyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by [(1S,2R)-2-Methylcyclopropyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of complex organic compounds .
Pharmacokinetics
Boronic acids in general are known for their stability and environmental benignity , which suggests that [(1S,2R)-2-Methylcyclopropyl]boronic acid may have favorable ADME properties.
Result of Action
The result of the action of [(1S,2R)-2-Methylcyclopropyl]boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various applications in organic synthesis, drug discovery, and catalysis.
Action Environment
The action of [(1S,2R)-2-Methylcyclopropyl]boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that [(1S,2R)-2-Methylcyclopropyl]boronic acid can perform effectively under a wide range of environmental conditions.
properties
IUPAC Name |
[(1S,2R)-2-methylcyclopropyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSMDSGBCAQRLB-DMTCNVIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1C[C@H]1C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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